molecular formula C16H19N3O4 B11996528 N'-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11996528
M. Wt: 317.34 g/mol
InChI Key: BNDSAPUBFJSRMI-UHFFFAOYSA-N
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Description

    N’-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: is a complex organic compound with a unique structure.

  • It belongs to the quinolone family, which is a privileged scaffold in medicinal chemistry. Quinolones have diverse applications, including antibiotics, antivirals, and anticancer drugs .
  • The compound’s systematic name indicates its substituents: butanoyl (C4H7CO-) at the N’ position, ethyl (C2H5-) at the 1 position, and a carbohydrazide group (-CONHNH2) at the 3 position.
  • Preparation Methods

    • Unfortunately, specific synthetic methods for this exact compound are not readily available in the literature. we can draw insights from related quinolone derivatives.
    • Generally, quinolones are synthesized through multi-step processes involving cyclization, substitution, and oxidation reactions.
    • Industrial production methods may vary, but efficient and scalable routes are essential for practical applications.
  • Chemical Reactions Analysis

      N’-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: likely undergoes various reactions:

    • Common reagents and conditions depend on the specific reaction. For example, NBS (N-bromosuccinimide) is often used for bromination.
  • Scientific Research Applications

    • This compound’s applications span several fields:

        Medicine: Investigate its antibacterial, antiviral, or anti-inflammatory properties.

        Chemistry: Explore its reactivity and potential as a building block for other molecules.

        Biology: Assess its effects on cellular processes.

        Industry: Consider its use in drug development or materials science.

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited data on this specific compound.
    • Molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have direct information on similar compounds with this precise structure. related quinolones include ciprofloxacin, norfloxacin, and nalidixic acid.

    Properties

    Molecular Formula

    C16H19N3O4

    Molecular Weight

    317.34 g/mol

    IUPAC Name

    N'-butanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

    InChI

    InChI=1S/C16H19N3O4/c1-3-7-12(20)17-18-15(22)13-14(21)10-8-5-6-9-11(10)19(4-2)16(13)23/h5-6,8-9,21H,3-4,7H2,1-2H3,(H,17,20)(H,18,22)

    InChI Key

    BNDSAPUBFJSRMI-UHFFFAOYSA-N

    Canonical SMILES

    CCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O

    Origin of Product

    United States

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